molecular formula C23H20O4 B14536879 5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole CAS No. 62205-20-3

5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole

Cat. No.: B14536879
CAS No.: 62205-20-3
M. Wt: 360.4 g/mol
InChI Key: GHOMHCOKRSQEJI-UHFFFAOYSA-N
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Description

5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole typically involves several steps, including the formation of the benzodioxole ring and the introduction of the benzyloxy and methoxy groups. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of a suitable precursor, such as a catechol derivative, with formaldehyde.

    Introduction of the Benzyloxy Group: This step involves the reaction of the benzodioxole intermediate with benzyl chloride in the presence of a base, such as potassium carbonate.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the corresponding hydroxyl group using methyl iodide and a base, such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, thereby affecting biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Generation of Reactive Species: It may generate reactive oxygen species (ROS) or other reactive intermediates, leading to cellular effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzyloxy and methoxy groups, along with the benzodioxole ring, make it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

62205-20-3

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

5-[2-(3-methoxy-5-phenylmethoxyphenyl)ethenyl]-1,3-benzodioxole

InChI

InChI=1S/C23H20O4/c1-24-20-11-19(8-7-17-9-10-22-23(13-17)27-16-26-22)12-21(14-20)25-15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3

InChI Key

GHOMHCOKRSQEJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4

Origin of Product

United States

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